molecular formula C16H22N2O5 B081875 Boc-asn-obzl CAS No. 13512-57-7

Boc-asn-obzl

Cat. No. B081875
CAS RN: 13512-57-7
M. Wt: 322.36 g/mol
InChI Key: VNFPRPGXGYMAKL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Asn-Obzl (Boc-AO) is a synthetic peptide that has a wide range of applications in biochemistry, molecular biology, and drug discovery. Boc-AO is composed of three amino acid residues, aspartic acid (Asn), alanine (Ala), and Boc-protected asparagine (Boc-Asn). Boc-AO is a promising tool for various research studies and has been used to study protein-protein interactions, enzyme mechanisms, and drug discovery.

Scientific Research Applications

  • Synthesis of Malaria Vaccine Analogs : Boc–Asn–OBzl was used in synthesizing analogs of the malaria vaccine, specifically targeting the circumsporozoite protein of the human malaria parasite Plasmodium falciparum (Narita, Takegahara, Ono, & Sato, 1990).

  • Transesterification and Amide Cis-Trans Isomerization : Studies involving Boc-Asp-OBzl, a derivative of Boc-Asn-OBzl, observed its behavior in the presence of zinc and cadmium, revealing insights into the reactivity of the compound and its derivatives in transesterification reactions (Niklas, Zahl, & Alsfasser, 2007).

  • Crystal Structure Analysis : The crystal structures of Boc-L-Asn-L-Pro-OBzl and its dehydration side product were analyzed, providing insights into the molecular structure and interactions of this compound (Stroup, Cole, Dhingra, & Gierasch, 2009).

  • Solution-Phase Synthesis of Peptides : this compound has been used in the solution-phase synthesis of various peptides, demonstrating its utility in peptide synthesis methodologies (Valerio, Perich, Kitas, Alewood, & Johns, 1989).

  • Conformational Analysis of Synthetic Model Peptides : The compound was used in the synthesis of peptides for studying their conformational behavior in solution, contributing to our understanding of peptide structures (Umemoto, Kikuchi, Narita, Fujita, & Asakura, 1995).

  • Synthesis of Thymosin Alpha 1 Peptides : this compound played a role in the synthesis of thymosin alpha 1, a biologically active peptide, highlighting its utility in the synthesis of complex biological molecules (Mokotoff & Patchornik, 2009).

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of Boc-Asn-OBzl .

Mechanism of Action

Target of Action

Boc-Asn-OBzl, also known as N-α-t.-Boc-L-aspartic acid β-benzyl ester, is a compound used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It is used to introduce aspartic acid amino-acid residues into these chains .

Mode of Action

This compound interacts with its targets by coupling its carboxylate side chain to the peptide chain . This results in the introduction of aspartic acid residues into the peptide chain . The compound contains three different carbonyl groups: a tertiary amide linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The introduction of aspartic acid residues can influence the structure and function of the synthesized peptide. For example, aspartic acid residues can participate in hydrogen bonding, contribute to the acidic nature of proteins, and play a role in the active sites of enzymes .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would be determined by the conditions of the synthesis process, including factors such as temperature, ph, and the presence of other reagents .

Result of Action

The result of this compound’s action is the successful introduction of aspartic acid residues into peptide chains. This can influence the properties of the resulting peptide, including its structure, function, and interactions with other molecules .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it should be stored below +30°C to maintain its stability .

properties

IUPAC Name

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPRPGXGYMAKL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560088
Record name Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13512-57-7
Record name Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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